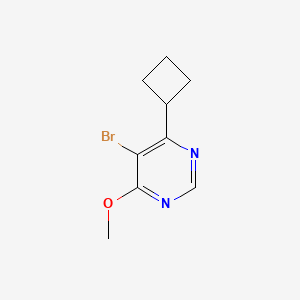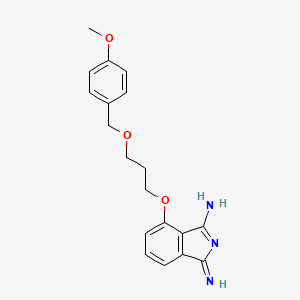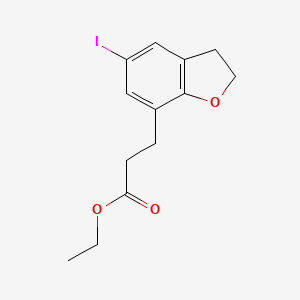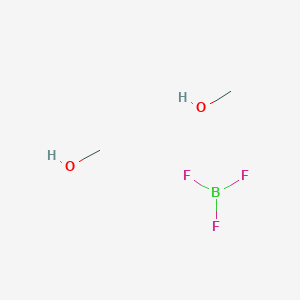
Boron trifluoride dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boron trifluoride dimethanol is a chemical compound with the formula BF3·2CH3OH. It is a complex formed by the interaction of boron trifluoride and methanol. This compound is known for its utility as a Lewis acid and is widely used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Boron trifluoride dimethanol can be synthesized by reacting boron trifluoride gas with methanol. The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex. The general reaction is as follows: [ \text{BF}_3 + 2 \text{CH}_3\text{OH} \rightarrow \text{BF}_3 \cdot 2 \text{CH}_3\text{OH} ]
Industrial Production Methods
In industrial settings, this compound is produced by passing boron trifluoride gas through methanol. The process is conducted in specialized reactors that maintain the appropriate temperature and pressure to facilitate the reaction. The resulting product is then purified and stored for various applications.
化学反応の分析
Types of Reactions
Boron trifluoride dimethanol undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the methanol ligands are replaced by other nucleophiles.
Complex Formation: It forms complexes with various Lewis bases due to its strong Lewis acidic nature.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include alcohols, amines, and other nucleophiles.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting it with an amine can produce a boron-nitrogen complex.
科学的研究の応用
Boron trifluoride dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and polymerization.
Biology: It is employed in the preparation of biological samples for analysis, particularly in gas chromatography.
Medicine: Research is ongoing into its potential use in drug synthesis and delivery.
Industry: It is used in the production of high-performance materials and as a reagent in the manufacture of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which boron trifluoride dimethanol exerts its effects is primarily through its role as a Lewis acid. It can accept electron pairs from Lewis bases, facilitating various chemical reactions. The molecular targets and pathways involved include the formation of stable complexes with nucleophiles, which can then undergo further chemical transformations.
類似化合物との比較
Similar Compounds
Boron Trifluoride: A simpler form of boron trifluoride dimethanol, used as a catalyst in organic synthesis.
Boron Trichloride: Another boron halide with similar Lewis acidic properties but different reactivity and applications.
Boron Tribromide: Similar to boron trifluoride but with bromine atoms, used in different chemical processes.
Uniqueness
This compound is unique due to its specific complex formation with methanol, which enhances its solubility and reactivity in certain chemical reactions. This makes it particularly useful in applications where other boron compounds may not be as effective.
特性
分子式 |
C2H8BF3O2 |
|---|---|
分子量 |
131.89 g/mol |
IUPAC名 |
methanol;trifluoroborane |
InChI |
InChI=1S/2CH4O.BF3/c2*1-2;2-1(3)4/h2*2H,1H3; |
InChIキー |
MPRMFRXCVMCOMX-UHFFFAOYSA-N |
正規SMILES |
B(F)(F)F.CO.CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)](/img/structure/B13906555.png)
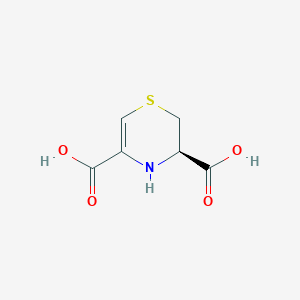
![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)
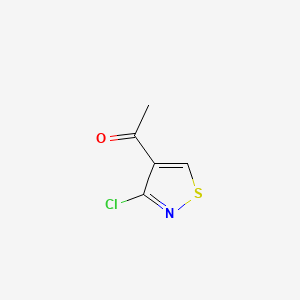
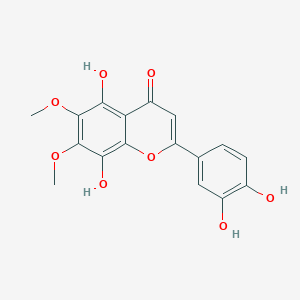
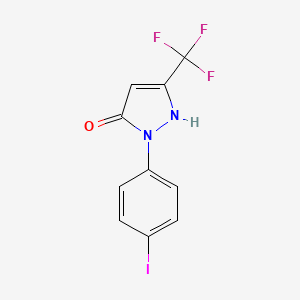
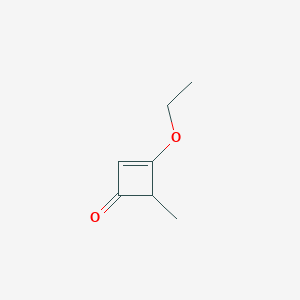
![6-Bromo-4-fluoro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13906592.png)
![(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol](/img/structure/B13906597.png)

